N-Methyl-L-isoleucine

説明

Overview of N-Methyl-L-isoleucine as a Modified Amino Acid

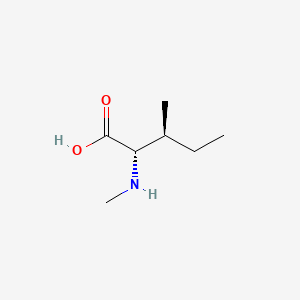

This compound is a derivative of the proteinogenic amino acid L-isoleucine. ebi.ac.uk Structurally, it is characterized by the substitution of a hydrogen atom on the alpha-amino group with a methyl group. ebi.ac.uk This modification classifies it as an N-methylated amino acid, a group of non-proteinogenic amino acids that have garnered significant interest in biochemical and pharmaceutical research. The presence of the methyl group on the nitrogen atom imparts unique chemical and physical properties that distinguish it from its canonical counterpart, L-isoleucine. researchgate.net

This structural alteration has profound implications for the molecule's behavior when incorporated into peptides. The N-methylation prevents the formation of a hydrogen bond by the amide nitrogen, which can significantly alter the conformational possibilities of the peptide backbone. mdpi.comacs.org Furthermore, the addition of the methyl group increases the hydrophobicity and can influence the solubility and stability of the resulting peptide. researchgate.netchemimpex.com this compound and its protected forms, such as Boc-N-methyl-L-isoleucine and Fmoc-N-methyl-L-isoleucine, are crucial reagents in solid-phase peptide synthesis (SPPS), enabling the creation of modified peptides with tailored properties. cymitquimica.comcymitquimica.com

| Property | Description |

| IUPAC Name | (2S,3S)-3-methyl-2-(methylamino)pentanoic acid |

| Molecular Formula | C7H15NO2 chemsrc.com |

| Classification | N-methyl-L-alpha-amino acid ebi.ac.uk |

| Key Structural Feature | Methyl group on the α-amino nitrogen ebi.ac.uk |

Significance of this compound in Peptide Chemistry and Beyond

The incorporation of this compound into peptide chains is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drug candidates. chemimpex.comresearchgate.net This modification can lead to several beneficial pharmacological properties. One of the most significant advantages is the increased resistance of the peptide to enzymatic degradation by proteases. researchgate.netnih.gov This enhanced metabolic stability leads to a longer half-life in biological systems.

Furthermore, N-methylation can modulate the conformational flexibility of peptides, sometimes locking them into a bioactive conformation, which can lead to improved binding affinity and selectivity for their biological targets. researchgate.netnih.gov The increased lipophilicity imparted by the N-methyl group can also improve a peptide's ability to cross cell membranes, thereby enhancing its bioavailability. researchgate.netresearchgate.net

The unique properties of this compound have led to its use in the synthesis of a variety of bioactive peptides and natural product analogs. For instance, it is a component of the cyclosporin (B1163) A analog NIM811, which has been investigated for its clinical potential. nih.gov Research has also explored its role in the biosynthesis of actinomycins, a class of potent antibiotics. nih.gov The ability to selectively introduce this compound into a peptide sequence allows researchers to systematically probe structure-activity relationships, a process sometimes referred to as "N-methyl scanning," to optimize peptide function. acs.orgnih.gov

Detailed Research Findings:

The strategic incorporation of N-methylated amino acids, including this compound, has been shown to have a dramatic impact on the properties of peptides. Research indicates that N-methylation can significantly increase resistance to proteolysis. For example, the introduction of N-methyl groups at specific positions in a peptide sequence resulted in a 72 to over 1000-fold increase in resistance to trypsin cleavage. nih.gov

The synthesis of peptides containing this compound is often accomplished using its protected derivatives. Fmoc-N-methyl-L-isoleucine is a key building block in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino terminus during peptide bond formation and can be selectively removed. chemimpex.comcymitquimica.com Similarly, Boc-N-methyl-L-isoleucine is used in Boc-based SPPS strategies. cymitquimica.comchemimpex.com These derivatives allow for the precise and efficient assembly of complex peptide sequences containing this modified amino acid. chemimpex.comchemimpex.com

| Research Finding | Implication |

| Increased resistance to proteolytic enzymes. researchgate.netnih.gov | Enhanced in vivo stability and longer therapeutic half-life of peptides. |

| Alteration of peptide backbone conformation. mdpi.comacs.org | Potential for increased binding affinity and selectivity to biological targets. |

| Increased hydrophobicity. researchgate.netacs.org | Improved cell permeability and bioavailability. |

| Use of Fmoc and Boc protected forms. chemimpex.comcymitquimica.comcymitquimica.com | Facilitates efficient and site-specific incorporation into synthetic peptides. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,3S)-3-methyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPIYJQBLVDRRI-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl L Isoleucine and Its Derivatives

Classical Approaches to N-Methylation of Isoleucine

Traditional methods for the N-methylation of amino acids like isoleucine have laid the groundwork for more advanced synthetic strategies. These classical approaches often involve direct methylation of the amino acid.

One of the earliest and most direct methods is the N-methylation of amino acids using alkyl halides , such as methyl iodide, in the presence of a base like silver(I) oxide (Ag2O). chemrxiv.org Another widely used classical technique is reductive amination . This method typically involves the reaction of the primary amino group of isoleucine with formaldehyde, followed by reduction of the resulting imine or aminal intermediate. chemrxiv.org Common reducing agents for this transformation include sodium borohydride. chemrxiv.org

While these methods are foundational, they can present challenges, such as the potential for over-methylation to form N,N-dimethylated products and the formation of stoichiometric salt byproducts that can be difficult to separate from the desired N-methylated amino acid. chemrxiv.org

Stereoselective Synthesis of N-Methyl-L-isoleucine and its Enantiomers

Maintaining the stereochemical integrity of the chiral centers in isoleucine during N-methylation is paramount, especially for applications in peptide and medicinal chemistry. Several stereoselective synthetic routes have been developed to address this challenge.

One notable strategy involves the use of chiral auxiliaries. For instance, the Evans asymmetric synthesis approach can be adapted for the stereoselective synthesis of N-methylated amino acids. beilstein-journals.org This methodology involves the use of an oxazolidinone auxiliary to control the stereochemistry during the formation of the carbon-nitrogen bond. beilstein-journals.org

Another approach to achieve stereoselectivity is through enzymatic catalysis, which will be discussed in more detail in a later section. Additionally, methods have been developed for the production of specific diastereomers of isoleucine, such as D-allo-isoleucine, which can then serve as precursors for the synthesis of their respective N-methylated derivatives. google.comgoogle.com These methods often employ D-hydantoinases to stereoselectively hydrolyze hydantoin (B18101) intermediates. google.comgoogle.com The ability to synthesize specific enantiomers and diastereomers of N-methyl-isoleucine is crucial for studying their distinct biological activities and for the rational design of stereochemically defined peptides.

Synthesis of Protected this compound Derivatives

In peptide synthesis, the amino and carboxyl groups of amino acids must be temporarily protected to ensure controlled and specific peptide bond formation. The synthesis of protected this compound derivatives is therefore a critical aspect of its application in peptide chemistry.

Fmoc-N-methyl-L-isoleucine Synthesis and Application in Solid-Phase Peptide Synthesis (SPPS)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group in solid-phase peptide synthesis (SPPS). cymitquimica.comrsc.org Fmoc-N-methyl-L-isoleucine is a key building block for incorporating this compound residues into peptides using Fmoc-based SPPS. cymitquimica.comsigmaaldrich.com

The synthesis of Fmoc-N-methyl-L-isoleucine generally involves the reaction of this compound with Fmoc-chloride or Fmoc-succinimidyl carbonate under basic conditions. The resulting Fmoc-protected derivative is a stable, crystalline solid that is readily soluble in the organic solvents commonly used in SPPS. cymitquimica.com

In SPPS, the Fmoc group is stable to the basic conditions used for peptide bond formation but can be selectively removed with a mild base, such as piperidine, to liberate the N-methylamino group for the next coupling step. rsc.orggoogle.com The use of Fmoc-N-methyl-L-isoleucine allows for the efficient and controlled synthesis of peptides containing this modified amino acid. chemimpex.com

Boc-N-methyl-L-isoleucine Synthesis and Application in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is another important protecting group for the α-amino group in peptide synthesis, particularly in solution-phase synthesis and some older solid-phase methodologies. google.com Boc-N-methyl-L-isoleucine is a valuable derivative for these applications. cymitquimica.comchemimpex.com

The synthesis of Boc-N-methyl-L-isoleucine is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. chemicalbook.com The resulting Boc-protected amino acid is a white solid, soluble in some organic solvents but insoluble in water.

The Boc group is stable to a variety of reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA), to deprotect the N-methylamino group for subsequent reactions. google.com This derivative is widely used as a building block in the synthesis of complex peptides and other biologically active molecules. cymitquimica.comchemimpex.com

Enzymatic and Biocatalytic Routes for this compound Production

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of N-methylated amino acids. These methods often proceed with high stereospecificity and under mild reaction conditions.

Role of N-methyltransferases in Isoleucine Methylation

N-methyltransferases (NMTs) are a class of enzymes that catalyze the transfer of a methyl group from a methyl donor, typically S-adenosylmethionine (SAM), to the nitrogen atom of a substrate. nih.govrndsystems.comwikipedia.org These enzymes play a crucial role in the biosynthesis of many natural products, including methylated peptides. beilstein-journals.orgnih.gov

The use of NMTs for the specific methylation of isoleucine is an area of active research. While some NMTs exhibit broad substrate specificity, others are highly selective for a particular amino acid. wikipedia.orgrsc.org For example, N-methyltransferases from ribosomal peptide biosynthetic pathways (RiPPs) have been identified that can methylate various amino acids. nih.govbeilstein-journals.org The discovery and engineering of NMTs with high activity and selectivity towards isoleucine could provide a highly efficient and environmentally friendly route for the production of this compound. mdpi.com

Furthermore, α-N-terminal methyltransferases (NTMTs) are responsible for the methylation of the N-terminal α-amino group of proteins and peptides, a post-translational modification that can influence protein stability and function. nih.govnih.gov The study of these enzymes provides valuable insights into the biological role of N-methylation and offers potential biocatalytic tools for peptide modification.

N-methyl-L-amino acid dehydrogenase activity in bacterial strains for N-alkyl-L-amino acid formation

The enzymatic synthesis of N-alkyl-L-amino acids, including this compound, has been advanced by the discovery and characterization of N-methyl-L-amino acid dehydrogenase (NMAADH). nih.govresearchgate.net This enzyme activity has been identified in various bacterial strains, notably Pseudomonas putida and Bacillus alvei. nih.govresearchgate.net Researchers successfully cloned the gene encoding this enzyme from P. putida ATCC12633 and expressed it in Escherichia coli, allowing for the purification and detailed study of the enzyme. nih.govresearchgate.net

The purified NMAADH from recombinant E. coli demonstrates the ability to catalyze the NADPH-dependent formation of a range of N-alkyl-L-amino acids. nih.gov This reaction involves the reductive amination of α-oxo acids with various alkylamines. nih.govresearchgate.net The enzyme exhibits a strong preference for NADPH as a cofactor, which is over 300 times more efficient than NADH as a hydrogen donor in this process. nih.gov A key characteristic of this enzyme is its inertness to ammonia, distinguishing it from conventional NAD(P)-dependent amino acid dehydrogenases. nih.govresearchgate.net

Structural analysis has revealed that NMAADH belongs to a novel NAD(P)-dependent oxidoreductase superfamily, showing no significant sequence homology to previously known amino acid dehydrogenases. nih.gov The kinetic mechanism follows a sequential Ter Bi model, where NADPH, the α-oxo acid (e.g., pyruvate), and the alkylamine (e.g., methylamine) bind to the enzyme in a specific order, followed by the release of the N-alkyl-L-amino acid product and NADP+. frontiersin.org

The substrate scope of NMAADH from P. putida is relatively broad, accepting various α-oxo acids and alkylamines, which makes it a versatile biocatalyst. researchgate.net This versatility has been harnessed in metabolic engineering, where the NMAADH gene (dpkA) from P. putida was expressed in Corynebacterium glutamicum to establish fermentative production of N-methylated amino acids from simple sugars. researchgate.netfrontiersin.org

| α-Oxo Acid Substrate | Alkylamine Substrate | Resulting N-Alkyl-L-Amino Acid |

|---|---|---|

| Pyruvate | Methylamine | N-methyl-L-alanine |

| Phenylpyruvate | Methylamine | N-methyl-L-phenylalanine |

| Hydroxypyruvate | Ethylamine | N-ethyl-L-serine |

| Pyruvate | Ethylamine | N-ethyl-L-alanine |

| Pyruvate | Propylamine | N-propyl-L-alanine |

Biogenetic origin of N-methyl-L-alloisoleucine residues in actinomycins

The actinomycins are a family of chromopeptide lactone antibiotics that contain unusual amino acid residues, including N-methyl-L-alloisoleucine. Understanding the biosynthetic pathway of these components is crucial for comprehending the formation of the final antibiotic structure. Studies utilizing ¹⁴C-labeled isoleucine stereoisomers have been instrumental in elucidating the origins of the D-isoleucine and N-methyl-L-alloisoleucine residues found in actinomycin (B1170597). nih.govasm.org

Research has established that several isoleucine isomers can serve as precursors in this biogenetic pathway. nih.gov Specifically, L-alloisoleucine, D-alloisoleucine, and D-isoleucine have been shown to function as effective precursors for the formation of both the D-isoleucine and the N-methyl-L-alloisoleucine moieties within the actinomycin molecule. nih.govasm.orgresearchgate.net

When ¹⁴C-labeled L-isoleucine was used in these studies, it appeared to be primarily utilized for the biosynthesis of D-alloisoleucine. asm.orgebi.ac.uk However, its precise role in the direct formation of D-isoleucine and N-methyl-L-alloisoleucine remains less clear, suggesting a complex series of enzymatic conversions. asm.org The potential pathways for the biosynthesis of D-isoleucine and this compound are actively discussed in the literature, pointing towards a network of isomerizations and methylation reactions that convert common amino acids into the specialized components required for actinomycin synthesis. ebi.ac.uk

| Isoleucine Stereoisomer Precursor | Established Biosynthetic Product in Actinomycin |

|---|---|

| L-alloisoleucine | D-isoleucine and N-methyl-L-alloisoleucine nih.govasm.org |

| D-alloisoleucine | D-isoleucine and N-methyl-L-alloisoleucine nih.govasm.org |

| D-isoleucine | D-isoleucine and N-methyl-L-alloisoleucine nih.govasm.org |

| L-isoleucine | Primarily D-alloisoleucine; role in N-methyl-L-alloisoleucine formation is unclear asm.org |

Integration of N Methyl L Isoleucine in Peptide and Protein Research

N-Methyl-L-isoleucine as a Building Block in Peptide Synthesis

This compound is a derivative of the essential amino acid L-isoleucine, where a methyl group is attached to the alpha-amine. This structural modification makes it a valuable non-proteinogenic amino acid used as a building block in peptide synthesis, particularly in the creation of biologically active compounds. chemimpex.comchemimpex.com Its incorporation into peptide chains is often achieved during solid-phase peptide synthesis (SPPS), a common technique for creating synthetic peptides. cymitquimica.com To facilitate this process, this compound is typically used with protecting groups, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), which prevent unwanted reactions at the amino group during the peptide chain elongation. cymitquimica.comchemimpex.com These protected derivatives, like Boc-N-methyl-L-isoleucine and Fmoc-N-methyl-L-isoleucine, are essential reagents in medicinal chemistry for assembling complex peptide sequences. cymitquimica.comchemimpex.com

The introduction of an N-methyl group into a peptide backbone has a profound impact on the resulting molecule's three-dimensional structure and stability. mdpi.com The substitution of the amide proton (N-H) with an N-methyl group (N-CH3) eliminates a hydrogen bond donor, which disrupts the formation of inter- and intramolecular hydrogen bonds that are critical for stabilizing secondary structures like alpha-helices and beta-sheets. mdpi.comnih.govnih.gov

This modification also introduces steric hindrance, which can alter the conformational flexibility of the peptide backbone and the side chains of adjacent amino acids. mdpi.comnih.gov A key consequence is the reduction of the energy barrier between the trans and cis conformations of the peptide bond, making the less common cis form more accessible. mdpi.com This ability to influence and constrain the peptide's conformation can be advantageous, as it can lock the peptide into a biologically active shape, potentially increasing its binding affinity to a target receptor. cymitquimica.commdpi.com

A significant advantage of incorporating this compound into peptides is the enhancement of their pharmacokinetic properties, particularly metabolic stability. chemimpex.comchemimpex.com Peptides are often susceptible to rapid degradation in the body by proteases, which cleave the peptide bonds. mdpi.com The N-methyl group on the peptide backbone acts as a shield, sterically hindering the approach of these enzymes and making the adjacent peptide bond resistant to cleavage. mdpi.comnih.gov This increased resistance to enzymatic degradation leads to a longer biological half-life. mdpi.com

A notable example demonstrated that N-methylation of a single isoleucine residue in an endothelin receptor antagonist dramatically improved its metabolic stability. mdpi.comnih.gov This single modification also led to enhanced receptor binding affinity. mdpi.comnih.gov Beyond stability, N-methylation can also improve a peptide's membrane permeability, another crucial factor for drug efficacy. mdpi.comnih.gov

Table 1: Effect of Isoleucine N-Methylation on the Half-life and Receptor Binding of an Endothelin Receptor Antagonist

| Peptide | Modification | Half-life in Rat Intestinal Perfusate (min) | Receptor Binding Affinity (IC₅₀, nM) | Source |

|---|---|---|---|---|

| Unmodified Antagonist | Standard Ile-Ile bond | 10.6 | 40 | mdpi.comnih.gov |

| Modified Antagonist | N-methylation between Ile¹⁹ and Ile²⁰ | 538 | 10 | mdpi.comnih.gov |

Impact on Peptide Conformation and Stability

Role in Drug Discovery and Development

This compound is a key tool in modern drug discovery and development, particularly for creating peptide-based therapeutics. chemimpex.comchemimpex.comchemimpex.com Its ability to confer desirable properties like enhanced stability and bioavailability makes it an attractive component for designing new drug candidates with improved efficacy. chemimpex.com By strategically incorporating this modified amino acid, researchers can overcome some of the inherent limitations of natural peptides as drugs, such as poor stability and rapid clearance from the body. researchgate.net

The unique structural properties of this compound allow for the rational design of novel therapeutic agents. chemimpex.com Its incorporation is a strategy to modify peptide structures to improve their stability and activity, which is beneficial for therapeutic applications. chemimpex.com Researchers utilize this compound to create peptides with optimized pharmacokinetic profiles, aiming for more effective and targeted therapies. chemimpex.comchemimpex.com The ability to mimic natural amino acids while providing enhanced stability makes it a valuable component in the synthesis of complex biomolecules and new drug candidates. chemimpex.comnetascientific.com

This compound is used in the development of peptide-based drugs for various conditions. chemimpex.comchemimpex.com A prominent example is 9-(this compound)-cyclosporin A (also known as NIM811), a derivative of cyclosporin (B1163) A that has been investigated in clinical trials for the treatment of chronic Hepatitis C. drugbank.com This demonstrates the real-world application of N-methylated amino acids in creating pharmaceuticals with potential clinical use. The inclusion of the N-methylated residue is intended to modulate the biological and pharmacological properties of the parent compound.

This compound and its derivatives have been explored for their potential as anti-cancer and anti-inflammatory agents. chemimpex.comnetascientific.com Research has shown that this compound hydrochloride exhibits significant cytotoxicity against certain human cancer cell lines, including Molt-4 (leukemia) and MCF-7 (breast cancer), suggesting it may be a promising lead for developing new anti-cancer drugs. biosynth.com

Furthermore, this compound has been incorporated into analogs of existing anti-cancer drugs. In studies on the antibiotic Actinomycin (B1170597) D, which has anti-tumor properties, replacing N-methyl-L-valine with this compound resulted in analogs with comparable or even more remarkable cytotoxic activities in vitro. nih.gov Specifically, one such analog showed slightly higher acute toxicity than the parent compound, indicating potent biological effects. nih.gov Another identified anti-cancer compound is N-(13-methyl-tetradecanoyl)-L-isoleucine, which has shown excellent cytotoxic activity against a variety of cancer cells. google.com L-Isoleucine itself is known to regulate inflammatory responses, and there is a well-established link between chronic inflammation and cancer, providing a rationale for targeting these pathways. medchemexpress.comresearchcommons.org

Table 2: Cytotoxicity of this compound and its Analogs

| Compound | Finding | Target Cancer Cells | Source |

|---|---|---|---|

| This compound hydrochloride | Exhibits significant cytotoxicity | Molt-4 (Leukemia), MCF-7 (Breast Cancer) | biosynth.com |

| L-Methylisoleucine(5)-Actinomycin D analog | Demonstrates remarkable cytotoxic activity; slightly more toxic than Actinomycin D in acute toxicity studies | General antitumor effect studied | nih.gov |

| N-(13-methyl-tetradecanoyl)-L-isoleucine | Shows excellent cytotoxic activity through apoptosis induction | Broad variety, including leukemia, breast, prostate, lung cancer | google.com |

Development of Peptide-Based Drugs

Bioconjugation Strategies Utilizing this compound

This compound, and its protected derivatives, are utilized in bioconjugation, a chemical strategy used to link biomolecules with other molecules, such as therapeutic agents or reporter probes. chemimpex.comchemimpex.comau.dk This process allows for the creation of multifunctional constructs that combine the properties of each component. au.dk Derivatives of this compound, such as Boc-N-methyl-L-isoleucine and Fmoc-N-methyl-L-isoleucine, serve as valuable building blocks in these synthetic processes. chemimpex.comchemimpex.com The unique structure of this compound can be leveraged to connect peptides to other biomolecules, including antibodies or enzymes. chemimpex.com

A significant application of bioconjugation involving this compound is in the development of targeted drug delivery systems. chemimpex.comchemimpex.com This approach is crucial for creating advanced therapeutics like antibody-drug conjugates (ADCs), which are designed to deliver highly potent cytotoxic drugs directly to cancer cells, thereby minimizing systemic side effects. nih.gov

The incorporation of this compound into the linker component of these conjugates is a key research focus. chemimpex.comchemimpex.com The N-methylation of the peptide backbone can improve the pharmacokinetic profile of peptide-based drugs. chemimpex.com This modification helps in creating a stable linkage between the targeting antibody and the cytotoxic payload, ensuring the integrity of the conjugate in circulation until it reaches the target site. nih.gov Research in this area aims to produce more effective and targeted therapies by linking biomolecules to therapeutic agents with enhanced stability and efficacy. chemimpex.comnetascientific.com

Protein Engineering and Modified Proteins

Protein engineering utilizes compounds like this compound to design and construct modified or entirely new proteins with enhanced or novel functionalities. chemimpex.comchemimpex.comchemimpex.com By strategically incorporating this modified amino acid, researchers can alter protein structures to improve specific characteristics. chemimpex.com The unique properties of this compound, particularly its N-methylated backbone, make it a valuable tool for creating proteins with improved stability, solubility, and functional performance. chemimpex.comnetascientific.com

A primary goal of protein engineering is to enhance the structural stability of proteins, and N-methylation is a key strategy to achieve this. The presence of a methyl group on the amide nitrogen imparts conformational rigidity to the peptide backbone. acs.org This structural constraint is due to steric hindrance, specifically pseudoallylic strain, which restricts the rotation around the peptide bond. rsc.org

This property is particularly effective in engineering reverse turns, which are crucial motifs for the proper folding of proteins, especially in nucleating β-sheets. rsc.org The steric restraint induced by N-methylation at a reverse turn can lead to the formation of well-folded and highly stable β-sheet structures in aqueous solutions. rsc.org Research on the Pin 1 WW domain, a three-stranded β-sheet protein, demonstrated that introducing turn motifs with N-methylated amino acids resulted in variants with significantly increased thermal stability. rsc.org This enhanced stability is attributed to conformational preorganization at the engineered turn, which promotes strong intramolecular hydrogen bonds throughout the protein's three-dimensional structure. rsc.org

Table 1: Impact of N-Methylation on the Stability of Pin 1 WW Domain Variants

This interactive table summarizes research findings on how introducing an N-methylated turn motif affects the thermal stability (TM) and the free energy of folding (ΔΔGf) of the Pin 1 WW domain protein. rsc.org

| Property | Value Range | Significance |

| Thermal Stability (TM) | 62 °C to 82 °C | Represents a significant increase in the temperature at which the protein denatures, indicating enhanced stability. |

| Change in Free Energy of Folding (ΔΔGf) | ~2.8 kcal mol-1 | A substantial increase in thermodynamic stability compared to the unmodified protein. |

The modification of proteins with this compound is also a promising strategy for developing enzymes with enhanced catalytic properties. chemimpex.comchemimpex.comnetascientific.com The improved stability and structural modifications resulting from N-methylation can help fine-tune an enzyme's active site, potentially leading to optimized substrate binding and increased catalytic efficiency. chemimpex.comrsc.org

A significant challenge in this area is the efficient incorporation of N-methylated amino acids into proteins during ribosomal biosynthesis. acs.org The incorporation of sterically hindered amino acids like this compound is often inefficient, with yields reported to be less than 5% in standard cell-free synthesis systems. acs.org

Recent research has shown that these yields can be significantly improved. One successful strategy involves the supplementation of the synthesis reaction with bacterial elongation factor P (EF-P). acs.org Studies have demonstrated that the addition of EF-P can increase the incorporation efficiency of this compound into a protein by approximately two-fold. acs.org This breakthrough is a critical step toward the routine production of N-methylated enzymes for further study and application. acs.org

Table 2: Research Findings on Ribosomal Incorporation of this compound

This interactive table presents key research findings on the efficiency of incorporating this compound into proteins using a cell-free translation system. acs.org

| Condition | Incorporation Yield / Fold Increase | Implication |

| Standard In Vitro Translation | < 5% | Demonstrates the inherent difficulty and low efficiency of incorporating this sterically hindered amino acid. |

| Supplemented with Elongation Factor P (EF-P) | ~2-fold increase | Shows that EF-P significantly enhances the ribosomal machinery's ability to utilize this compound, improving production yields. |

Advanced Spectroscopic and Computational Investigations of N Methyl L Isoleucine

Conformational Analysis of N-Methyl-L-isoleucine and its Derivatives

The three-dimensional structure of a molecule is intrinsically linked to its function. For this compound, understanding its conformational landscape is paramount for predicting its interactions within larger biomolecular systems.

N-acetyl-L-isoleucine-N-methylamide, a model compound for the isoleucine residue in a peptide chain, exhibits significant molecular flexibility. researchgate.net This flexibility arises from the possible rotations around various single bonds, leading to a multitude of possible conformations. Theoretical studies on this model compound have revealed that weak molecular interactions play a crucial role in stabilizing or destabilizing different spatial arrangements.

Computational chemistry provides powerful tools to explore the conformational energy landscape of molecules like this compound. Density Functional Theory (DFT) and ab initio methods are at the forefront of these theoretical investigations. researchgate.net

DFT calculations, particularly using the B3LYP functional, have been successfully employed to study the conformational preferences of N-acetyl-L-isoleucine-N-methylamide. These calculations can predict the relative energies of different conformers, identifying the most stable structures. For instance, DFT studies have shown that for N-acetyl-L-isoleucine-N-methylamide in the gas phase, the γL(C7) and βL(C5) backbone conformations are highly preferred. The small energy differences between various conformations suggest that the molecule can easily interconvert between them.

Ab initio calculations have also been instrumental in exploring the potential energy surface of isoleucine derivatives. researchgate.net These methods, which are based on first principles of quantum mechanics, provide a rigorous framework for understanding molecular structure and stability. By generating potential energy hypersurfaces, researchers can map out the complete conformational space of a molecule and identify the various stable conformers. researchgate.net Comparing theoretical predictions with experimental data from X-ray crystallography and NMR spectroscopy is crucial for validating the computational models.

Table 1: Theoretical Conformational Data for N-acetyl-L-isoleucine-N-methylamide

| Computational Method | Key Finding | Reference |

| DFT (B3LYP/6-31G(d)) | Predicted 53 relaxed structures, with γL(C7) and βL(C5) forms being the most preferred backbone conformations in the gas phase. | |

| Ab Initio (RHF/3-21G) | Explored all backbone and side-chain conformations, revealing significant molecular flexibility and the importance of side-chain/backbone interactions in stabilizing low-energy conformations. | researchgate.net |

Molecular Flexibility and Side-Chain/Backbone Interactions

Spectroscopic Characterization Techniques

Experimental techniques are indispensable for validating theoretical models and providing direct insights into the structure and dynamics of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR are particularly powerful for differentiating between stereoisomers, such as isoleucine and allo-isoleucine. researchgate.netrsc.orgrsc.org The chemical shifts and coupling constants of the α-proton and α-carbon are sensitive to the stereochemistry at the α- and β-carbons. rsc.orgresearchgate.net

For example, a simple ¹H and ¹³C NMR analysis can distinguish between isoleucine and allo-isoleucine residues by examining the signals associated with the proton and carbon at the α-stereocenter. researchgate.netrsc.org It has been noted that in Nα-methyl-Nα-o-NBS-L-isoleucine methyl ester, epimerization at the α-stereocenter can be detected by the appearance of a new peak for the D-allo-isoleucine stereoisomer's α-CH proton, which is downfield from the L-isoleucine peak. rsc.org Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity within a peptide sequence containing N-methylated amino acids. pnas.org

Table 2: Representative ¹H NMR Chemical Shifts (δ) for Isoleucine Derivatives

| Derivative | α-CH Proton (L-isoleucine) | α-CH Proton (D-allo-isoleucine) | Solvent | Reference |

| N-benzoyl-L-isoleucine methyl ester | 4.70 ppm | 4.90 ppm | Not specified | rsc.org |

| Peptide with Isoleucine/Allo-isoleucine | 4.03, 4.12, 4.29 ppm | 4.36 ppm | Deuteriated DMSO | researchgate.net |

Mass spectrometry (MS) is an essential tool for determining the molecular weight and sequence of peptides. In the context of this compound, MS, particularly tandem mass spectrometry (MS/MS), is used to elucidate the fragmentation patterns of peptides containing this modified amino acid. pnas.orgbiosynth.com

The differentiation of isomeric amino acids like leucine (B10760876) and isoleucine by mass spectrometry can be challenging. rsc.orgrsc.org However, specific fragmentation patterns can be exploited for their identification. For instance, collision-induced dissociation (CID) of the [M + H-COOH]⁺ ion of isoleucine and leucine shows different relative abundances of product ions. rsc.orgrsc.org Advanced MS techniques, such as multistage mass spectrometry (MS³), combining electron transfer dissociation (ETD) and higher-energy collision-activated dissociation (HCD), have proven effective in unambiguously distinguishing between leucine and isoleucine residues within peptides. rsc.orgnih.gov The fragmentation of peptides containing N-methylated amino acids can provide valuable sequence information. pnas.org

Table 3: Mass Spectrometric Differentiation of Leucine and Isoleucine

| Technique | Observation | Reference |

| CID of [M + H-COOH]⁺ | Higher abundance of [Precursor-NH₃]⁺ ion for Isoleucine compared to Leucine. | rsc.org |

| ETD-HCD MS³ | Formation of characteristic w-ions allows for reliable differentiation. | nih.gov |

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. This method provides precise information about the molecular geometry and the different conformers present. By vaporizing a solid sample, such as an amino acid, using laser ablation and then expanding it in a supersonic jet, isolated molecules can be probed. acs.orgacs.org

Studies on the parent amino acid, isoleucine, have successfully identified multiple conformers in the gas phase using FTMW spectroscopy. acs.org These conformers are stabilized by intramolecular hydrogen bonds. The precise rotational constants and nuclear quadrupole coupling constants obtained from the spectra allow for unambiguous assignment of the observed conformers by comparison with theoretical calculations. acs.org While specific studies on this compound using FTMW are not as prevalent, the methodology has been established for similar molecules and holds promise for detailed gas-phase conformational analysis of this N-methylated amino acid. researchgate.net

Mass Spectrometry in Peptide Sequencing and Fragmentation Studies

Computational Chemistry for Understanding Molecular Behavior

Computational chemistry provides powerful tools for investigating the molecular behavior of this compound, offering insights that complement experimental data. These methods allow for a detailed exploration of the compound's conformational landscape, electronic properties, and interactions at an atomic level.

Quantum Chemical Methods (e.g., DFT, MP2)

Quantum chemical methods are fundamental to understanding the intrinsic properties of this compound by solving the electronic Schrödinger equation. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used to study amino acid derivatives, providing a balance between accuracy and computational cost. nih.gov

Detailed conformational and electronic studies have been performed on model dipeptides such as N-acetyl-L-isoleucine-N-methylamide, which shares key structural features with this compound. researchgate.net These studies employ DFT, often with the B3LYP functional and basis sets like 6-31G(d), to perform geometry optimizations and explore the potential energy surface. Such calculations can identify the most stable conformers of the molecule in the gas phase. For instance, DFT calculations on an isoleucine derivative predicted the γL(C7) and βL(C5) forms as the most favored backbone conformations.

The inclusion of electron correlation effects is crucial for accurate predictions, and both DFT and MP2 methods account for this in different ways. scielo.br MP2, an ab initio method, is often used for higher accuracy single-point energy calculations on geometries optimized at the DFT or lower levels of theory. researchgate.netnaun.org These quantum chemical approaches are essential for generating a foundational understanding of the molecule's structure, stability, and electronic distribution before considering environmental effects. psu.edu

Table 1: Application of Quantum Chemical Methods in the Study of Isoleucine Derivatives

| Method | Application | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31G(d)) | Geometry Optimization & Conformational Analysis | Determined 53 relaxed structures and identified preferred backbone conformations (γL and βL) for an N-acetyl-L-isoleucine derivative in the gas phase. | |

| MP2 | High-level Energy Calculations | Used to refine energies and determine ionization energies for isoleucine, providing benchmark data for prebiotic synthesis studies. | researchgate.netnaun.org |

| AIM (Atoms in Molecules) | Electronic Structure Analysis | Employed to analyze electron density and characterize intramolecular hydrogen bonding in stable conformers. | researchgate.net |

Modeling Solvent Effects (e.g., IPCM method)

The behavior of this compound in a biological context is heavily influenced by its aqueous environment. Modeling the effect of solvents is therefore critical for a realistic representation of its conformational preferences and reactivity.

Implicit solvent models are a computationally efficient way to incorporate solvent effects. One such advanced technique is the isodensity polarizable continuum model (IPCM). psu.edu In the IPCM method, the solute's cavity within the solvent continuum is defined by an electron isodensity surface, which is a more physically realistic approach than the van der Waals surface used in the standard polarizable continuum model (PCM). This method has been effectively used to study the conformational behavior of small peptides in different solvents.

For example, a study on N-acetyl-L-isoleucine-N-methylamide utilized the IPCM method to calculate the effects of three distinct solvents: water, acetonitrile (B52724), and chloroform. By comparing the results from these calculations with gas-phase data, researchers can elucidate how the solvent environment modulates the relative energies of different conformers and influences the molecule's structure. acs.org Such studies are vital for understanding how this compound might behave in different cellular compartments or laboratory solutions. nih.gov

Table 2: Solvents Investigated for Isoleucine Derivatives using the IPCM Method

| Solvent | Dielectric Constant (ε) | Purpose of Modeling | Reference |

|---|---|---|---|

| Water | 78.39 | To simulate a biological aqueous environment. | |

| Acetonitrile | 37.50 | To model a polar aprotic solvent environment. |

| Chloroform | 4.81 | To model a nonpolar solvent environment. | |

Simulations of Protein-Protein Interactions

The methyl-bearing side chain of isoleucine plays a significant role in protein structure and function, particularly in mediating protein-protein interactions. oup.com Methyl groups are frequently located in protein hydrophobic cores and at binding interfaces. oup.comacs.org Computational simulations, especially molecular dynamics (MD), are indispensable for probing the dynamic nature of these interactions. acs.orgmdpi.com

MD simulations can track the motions of individual atoms over time, providing detailed insights into how the flexibility of the this compound side chain contributes to binding events. acs.orgmdpi.com Changes in side-chain dynamics upon the binding of a ligand or another protein can be critical for binding affinity and the transmission of allosteric signals. oup.com Computational methods can predict changes in the generalized order parameter (S²) of methyl groups, which quantifies the amplitude of their motion. oup.com

A common computational strategy to probe the importance of specific side chains in protein-protein interfaces is in silico alanine (B10760859) scanning. acs.org In this approach, a residue like isoleucine is computationally mutated to alanine, which has a simple methyl side chain. By calculating the change in binding free energy, researchers can quantify the contribution of the original isoleucine side chain to the stability of the protein complex. acs.org Simulating a complex with this compound would allow for a direct investigation of how N-methylation impacts these crucial interactions, potentially altering the side chain's dynamics, hydrophobicity, and steric profile at the binding interface.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-acetyl-L-isoleucine-N-methylamide |

| Water |

| Acetonitrile |

| Chloroform |

Biological and Biomedical Research Applications of N Methyl L Isoleucine

Investigation of Biological Activities of N-Methyl-L-isoleucine Derivatives

The modification of this compound into various derivatives has been a strategy to explore and enhance its biological effects. These derivatives have been a focal point in the search for novel therapeutic agents.

Cytotoxicity Against Cancer Cells

Research has shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. biosynth.com For instance, some synthesized derivatives have demonstrated the ability to kill cancer cells, highlighting their potential as anticancer agents. nih.gov The cytotoxic effects of these compounds are often evaluated using assays that measure cell viability and proliferation, such as the MTT assay. bozok.edu.tr

The structural modifications of this compound can significantly influence its cytotoxic potency. For example, the conjugation of this compound with other molecules, such as in the synthesis of depsipeptides, can lead to compounds with potent anti-solid tumor activity. nih.gov One such derivative, desmethoxymajusculamide C (DMMC), which contains this compound in its structure, has shown an IC50 value of 20 nM against the HCT-116 human colon carcinoma cell line. nih.gov

| Derivative Type | Cancer Cell Line | Observed Effect | Reference |

| Depsipeptide (DMMC) | HCT-116 (Colon) | IC50 = 20 nM | nih.gov |

| Amino acid conjugates | Various | Cytotoxic | nih.gov |

| Schiff bases | Various | Antiproliferative | bozok.edu.tr |

Inhibition of Tumor Cell Growth (e.g., Molt-4 and MCF-7 cells)

Beyond general cytotoxicity, specific derivatives of this compound have been shown to inhibit the growth of particular tumor cell lines. Notably, this compound hydrochloride has been reported to inhibit the growth of Molt-4, a human T-lymphoblastic leukemia cell line, and MCF-7, a human breast adenocarcinoma cell line. biosynth.com This suggests a degree of selectivity in its action against different types of cancer cells.

The inhibition of tumor cell growth is a critical aspect of anticancer drug development. Studies on jasmonate derivatives, which can be conjugated with amino acids like isoleucine, have also shown significant cytotoxicity against Molt-4 and MCF-7 cells. mdpi.comencyclopedia.pub For example, methyl jasmonate (MJ) induced 87.5% cytotoxicity in Molt-4 cells at a concentration of 0.5 mM. mdpi.comencyclopedia.pub While not a direct derivative of this compound, this research highlights the potential of amino acid conjugates in cancer therapy.

Role in Biorelevant Systems

The unique structure of this compound makes it a valuable tool for studying fundamental biological processes, particularly those involving enzymes and receptors.

Studies on Enzyme Kinetics and Mechanisms

This compound and its derivatives serve as important substrates in enzyme assays, aiding researchers in the study of enzyme kinetics and mechanisms. chemimpex.com Understanding how enzymes function is crucial for deciphering metabolic pathways and developing drugs that can modulate these pathways. chemimpex.comchemimpex.com The N-methyl group can influence how the molecule binds to the active site of an enzyme, providing insights into the structural requirements for substrate recognition and catalysis. numberanalytics.com

The catabolism of branched-chain amino acids (BCAAs) like isoleucine involves a series of enzymatic reactions. drugbank.com Studying the kinetics of these enzymes with N-methylated substrates can reveal details about the catalytic process and the impact of structural modifications on enzyme activity.

Interaction with Biological Targets such as Enzymes and Receptors

The interaction of this compound derivatives with biological targets is a key area of investigation. The molecular structure of these compounds allows for specific interactions with enzymes and receptors, which can be of interest in pharmaceutical research. cymitquimica.com The N-methylation of amino acid residues in natural products like cyclodepsipeptides can confer resistance to hydrolyzing enzymes, which can enhance their oral bioavailability. mdpi.com

Furthermore, this compound can be incorporated into peptides to modify their structure and improve stability and activity, which is beneficial for therapeutic applications. chemimpex.comchemimpex.com These modified peptides can then be studied for their interactions with specific biological targets.

Nutritional and Metabolic Research

As a derivative of an essential amino acid, this compound also finds applications in nutritional and metabolic research. L-isoleucine itself plays a crucial role in protein synthesis, blood sugar regulation, and energy levels. nih.govrochester.edu

Recent studies have highlighted the significant role of dietary isoleucine in metabolic health. nih.gov The consumption of isoleucine has been positively correlated with body mass index in humans, and reducing its dietary levels has been shown to improve the metabolic health of mice on a Western diet. nih.gov While direct research on the nutritional and metabolic effects of this compound is less extensive, its structural similarity to isoleucine suggests it could be a useful tool for probing the metabolic pathways influenced by this essential amino acid. chemsrc.com The catabolism of isoleucine is complex, yielding both glucogenic and ketogenic products, and understanding this process is vital for managing metabolic disorders. drugbank.comwikipedia.org

Impact on Metabolic Pathways

The parent amino acid, L-isoleucine, is known to play a significant role in regulating metabolic pathways, particularly glucose metabolism. wikipedia.org Research has shown that isoleucine levels can influence insulin (B600854) sensitivity and are associated with metabolic health. wikipedia.orgwisc.edu this compound, as a derivative, is investigated for its role as a substrate in enzyme assays, which is crucial for understanding enzyme kinetics and the mechanisms of metabolic pathways. chemimpex.com The study of such derivatives helps to elucidate the intricate metabolic networks within the body. While specific metabolic pathways for this compound are not extensively detailed in the provided results, its classification as an isoleucine derivative suggests its potential interaction with pathways involving branched-chain amino acids. hmdb.ca

Potential as an Ergogenic Dietary Substance

Amino acids and their derivatives have been widely recognized for their potential as ergogenic aids, which are substances that can enhance physical performance, stamina, or recovery. chemsrc.comchemsrc.com These compounds are thought to influence the secretion of anabolic hormones, provide fuel during exercise, and support mental performance under stress. chemsrc.comchemsrc.com As an isoleucine derivative, this compound falls into this category of compounds that are considered potentially beneficial as ergogenic dietary substances. chemsrc.commedchemexpress.comcenmed.commedchemexpress.cn The broader class of amino acid derivatives is noted for its role in preventing exercise-induced muscle damage, further highlighting their importance in sports nutrition. chemsrc.comchemsrc.com

Research in Natural Products and Biosynthesis

This compound is a naturally occurring compound found as a structural component in various complex biomolecules synthesized by microorganisms. Its incorporation into these natural products often confers significant biological activities.

Research in Natural Products and Biosynthesis

Precursor for Indole (B1671886) Alkaloid Tumor Promoters

This compound serves as a precursor in the biosynthesis of certain indole alkaloids. chemicalbook.commedchemexpress.com Indole alkaloids are a large and diverse class of natural products, many of which exhibit potent physiological and medicinal properties. wikipedia.org Specifically, this compound is implicated in the biosynthesis of indolactam V, a core structure of teleocidins, which are known as indole alkaloid tumor promoters. chemicalbook.commedchemexpress.com The study of these biosynthetic pathways is crucial for understanding how complex natural products with significant biological activities are assembled in nature.

Incorporation into Cyclodepsipeptides (e.g., Enniatins)

This compound is a key building block in the biosynthesis of a class of cyclic depsipeptides known as enniatins. nih.govtaylorfrancis.com Enniatins are produced by various fungi, particularly of the Fusarium genus, and are composed of alternating N-methyl amino acid and α-hydroxy acid residues. nih.govtaylorfrancis.com this compound is one of the common N-methyl amino acids found in enniatins, along with N-methyl-L-valine and N-methyl-L-leucine. nih.govmdpi.com The specific enniatin produced often depends on the fungal strain and its preference for incorporating certain amino acids during biosynthesis by the enzyme enniatin synthetase. mdpi.comnih.gov For instance, enniatin A is a notable cyclodepsipeptide that contains this compound. taylorfrancis.com

Analytical Methodologies for N Methyl L Isoleucine Quantification and Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of N-Methyl-L-isoleucine from complex mixtures. The choice of chromatographic method often depends on the sample matrix, the required sensitivity, and the presence of other interfering substances.

High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) is a highly sensitive method for the quantification of amino acids. However, as this compound lacks a native chromophore or fluorophore, a derivatization step is essential to render it detectable by FLD. myfoodresearch.com This process involves reacting the amino acid with a fluorescent labeling agent.

For secondary amino acids like this compound, derivatization strategies must be carefully selected. Common reagents like o-phthalaldehyde (B127526) (OPA), which react with primary amines, are not suitable for N-methylated amino acids when used alone. myfoodresearch.comnih.gov Therefore, methods often employ specific derivatizing agents that react with secondary amines or use a combination of reagents.

One common approach involves the use of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). nih.gov This reagent reacts with both primary and secondary amino acids to form highly fluorescent derivatives. The reaction is typically carried out in a buffered, aqueous-organic medium at an alkaline pH. nih.gov

Another strategy, particularly for resolving enantiomers and analyzing complex biological samples, is the use of chiral derivatizing agents. Reagents such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) and Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2) have been successfully used for the HPLC analysis of N-methylated amino acids. nih.gov These methods can be highly specific but may require sample pre-treatment to remove interfering primary amino acids. nih.gov

The resulting fluorescent derivatives are then separated on a reversed-phase HPLC column, typically a C18 column, using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com The fluorescence detector is set to the specific excitation and emission wavelengths of the chosen derivative.

Table 1: HPLC-FLD Derivatization and Detection Parameters for Amino Acids

| Derivatizing Agent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Target Amino Acids | Reference |

|---|---|---|---|---|

| 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | 266 | 305 | Primary and Secondary | nih.gov |

| 2,3-naphthalenedicarboxaldehyde (NDA) | 420 | 480 | Primary | mdpi.com |

| o-phthalaldehyde (OPA) / N-acetyl-L-cysteine | 230 | 445 | Primary (as diastereomers) | researchgate.net |

Ion Exchange Chromatography (IEC) is a robust and well-established method for the analysis of amino acids, including this compound. This technique separates amino acids based on their net charge, which is influenced by the pH of the mobile phase. 193.16.218

In a typical IEC setup for amino acid analysis, a cation-exchange column is used. The separation is achieved by a stepwise or gradient elution using buffers with increasing pH and/or ionic strength. 193.16.218europa.eu this compound, being a zwitterionic compound, will have a specific retention time based on its isoelectric point and the elution conditions.

For detection, a post-column derivatization step is commonly employed. The eluent from the column is mixed with a reagent that reacts with the amino acids to produce a colored or fluorescent compound. The most traditional and widely used reagent for this purpose is ninhydrin. 193.16.218google.com Ninhydrin reacts with most amino acids to produce a deep purple color (Ruhemann's purple), which is detected photometrically at a wavelength of 570 nm. europa.eu Proline and other secondary amines form a yellow product with ninhydrin, which is typically measured at 440 nm. This dual-wavelength detection allows for the quantification of a wide range of amino acids in a single run.

The European Union has recognized IEC coupled to post-column derivatization and photometric detection (IEC-VIS) as a standard method for the quantification of L-isoleucine in feed additives, highlighting the reliability of this technique. europa.eu

Table 2: Typical Parameters for IEC-VIS Analysis of Amino Acids

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Sulfonated polystyrene resin (cation-exchanger) | 193.16.218 |

| Mobile Phase | Sodium or Lithium citrate (B86180) buffers with a pH and ionic strength gradient | 193.16.218europa.eu |

| Derivatization Reagent | Ninhydrin | europa.eugoogle.com |

| Detection Wavelengths | 570 nm (for primary amines) and 440 nm (for secondary amines) | europa.eu |

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a polar and non-volatile amino acid, a derivatization step is mandatory to increase its volatility and thermal stability for GC analysis. sigmaaldrich.comthermofisher.com

Several derivatization methods are available for amino acids. A common approach is silylation, where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com The resulting TBDMS derivatives are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Another effective derivatization technique is acylation using chloroformates, such as methyl chloroformate or ethyl chloroformate. nist.govresearchgate.net This reaction converts the amino and carboxyl groups into more volatile esters and carbamates.

The derivatized sample is then injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which serves as the detector. The MS provides not only quantification but also structural information based on the mass-to-charge ratio (m/z) and fragmentation pattern of the derivatized this compound. This makes GC/MS a highly selective and specific method for both quantification and identification. nist.govbiosynth.com

Table 3: Common Derivatization Reagents for GC/MS Analysis of Amino Acids

| Derivatization Reagent | Derivative Formed | Advantages | Reference |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) derivative | Volatile by-products, good for FID detection | thermofisher.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) derivative | More stable and less moisture sensitive than TMS derivatives | sigmaaldrich.com |

Ion Exchange Chromatography (IEC) with Photometric Detection (VIS)

Spectrometric Methods for Purity and Identity Confirmation

Spectrometric methods are indispensable for the unambiguous confirmation of the chemical structure and the assessment of the purity of this compound. biosynth.comchemimpex.com These techniques provide detailed information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) is a key technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, distinguishing it from other molecules with the same nominal mass. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is arguably the most powerful tool for structural elucidation. researchgate.netrsc.org

¹H NMR provides information about the number and types of hydrogen atoms in the molecule and their connectivity.

¹³C NMR provides information about the carbon skeleton of the molecule. Advanced 2D NMR techniques, such as COSY and HMQC, can be used to establish the complete bonding network of the molecule, thus confirming the identity of this compound. nih.gov Furthermore, quantitative NMR (qNMR) can be employed as a primary ratio method to determine the purity of the compound with high precision. nih.gov

In addition to confirming the chemical structure, it is often necessary to verify the stereochemistry of this compound. Techniques such as optical rotation and circular dichroism (CD) spectroscopy can be used to confirm the absolute configuration of the chiral centers in the molecule. chemimpex.comresearchgate.net

Table 4: Spectrometric Data for this compound and its Derivatives

| Technique | Compound | Key Observations | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | This compound Hydrochloride | Molecular Weight: 181.66 g/mol | biosynth.com |

| High-Resolution Mass Spectrometry (HRMS) | Methyl N-(2-pyridylsulfonyl)-L-isoleucinate | Calculated m/z for C12H19N2O4S (M+ + H): 287.1060, Found: 287.1060 | rsc.org |

| ¹H NMR (300 MHz, CDCl₃) | Methyl N-(2-pyridylsulfonyl)-L-isoleucinate | δ 5.36 (d, J = 9.7 Hz, NH), 3.51 (s, 3H), 0.88 (d, J = 7.0 Hz, 3H), 0.82 (t, J = 7.3 Hz, 3H) | rsc.org |

| ¹³C NMR (75.4 MHz, CDCl₃) | Methyl N-(2-pyridylsulfonyl)-L-isoleucinate | δ 171.7, 61.2, 52.1, 38.6, 24.6, 15.3, 11.2 | rsc.org |

| Optical Rotation | Fmoc-N-methyl-L-isoleucine | [α]D²⁰ = -59 ± 2º (c=1 in DMF) | chemimpex.com |

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Green Chemistry Approaches

Traditional chemical synthesis of N-methylated amino acids has involved methods like direct methylation and reductive amination. google.com Another established method is the oxazolidinone route, where protected amino acids are cyclized to oxazolidinones, which are then reductively cleaved to yield the N-methylated product. google.com However, these chemical methods can be limited by the use of toxic reagents, low yields, or the risk of over-methylation. nih.gov

In response, research is shifting towards more sustainable and environmentally friendly "green" chemistry approaches. A promising avenue is the use of biocatalysis and metabolic engineering. For instance, engineered microorganisms like Corynebacterium glutamicum have been developed for the de novo production of N-methylated amino acids. nih.gov This is achieved through the reductive methylamination of precursor 2-oxoacids, a process catalyzed by enzymes like imine reductases or N-methyl-L-amino acid dehydrogenases. nih.gov While this has been demonstrated for compounds like N-methylphenylalanine, the principles are applicable to N-Methyl-L-isoleucine, starting from its corresponding α-keto acid. nih.gov These fermentative routes represent a greener alternative to conventional chemical synthesis. nih.gov

Table 1: Comparison of Synthetic Approaches for N-Methylated Amino Acids

| Approach | Description | Advantages | Challenges |

| Chemical Synthesis | Involves methods like direct methylation, reductive amination, or the oxazolidinone route. google.com | Well-established for a range of amino acids. google.com | Often requires toxic reagents, may have low yields, and can cause over-methylation or racemization. google.comnih.gov |

| Green Chemistry (Biocatalysis) | Utilizes engineered microorganisms and enzymes to produce N-methylated amino acids from precursors. nih.gov | Sustainable, uses renewable feedstocks, avoids toxic chemicals, high enantiopurity. nih.gov | Process optimization, by-product formation, and scaling up production can be challenging. nih.gov |

Advanced Applications in Peptide Therapeutics and Diagnostics

This compound is a crucial building block in the synthesis of peptides for pharmaceutical research. netascientific.com Its incorporation into peptide chains is a key strategy for modulating therapeutic properties. Natural peptides are often susceptible to degradation by enzymes, which limits their bioavailability and therapeutic effectiveness. nih.gov Substituting a standard amino acid with its N-methylated version, like this compound, can significantly enhance stability against enzymatic degradation. nih.gov This modification can improve the pharmacokinetic profiles of peptide-based drugs. chemimpex.com

In therapeutics, this compound is used to create novel drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents. netascientific.comchemimpex.com Its unique structure can lead to improved potency and selectivity. chemimpex.com Beyond therapeutics, there are emerging applications in diagnostics. Derivatives of this compound are used in analytical methods to study protein interactions and modifications. chemimpex.com This is vital for developing diagnostic tools and understanding biological processes at a molecular level. chemimpex.com Furthermore, its use in bioconjugation techniques, linking peptides to other biomolecules like antibodies, is critical for creating targeted drug delivery systems and advanced diagnostic agents. netascientific.comchemimpex.com

Deepening Understanding of Biological Roles and Mechanisms

This compound is an isoleucine derivative, defined as an N-methyl-L-amino acid where a hydrogen on the α-nitrogen is replaced by a methyl group. chemsrc.comebi.ac.uk While L-isoleucine is an essential proteinogenic amino acid, N-methylation confers unique biological properties. wikipedia.org N-methylated amino acids are found in many bioactive natural peptides. nih.gov

Emerging research indicates that this compound itself possesses biological activity. Studies have found it to exhibit significant cytotoxicity against cancer cells, including human tumor cell lines such as Molt-4 and MCF-7. biosynth.com This suggests a potential role as a lead compound for the development of new anticancer drugs. biosynth.com As a component of synthetic peptides, its primary mechanism is to enhance stability and bioavailability, allowing the peptide to exert its intended effect more efficiently. nih.govchemimpex.com Further research is focused on elucidating the specific interactions and mechanisms by which this compound-containing peptides influence cellular pathways and how the compound itself contributes to cytotoxicity.

Exploration of this compound in Materials Science

The unique properties of this compound are being explored in the field of materials science, particularly in protein engineering and the development of novel biomaterials. Researchers utilize this compound and its derivatives to design and modify proteins, aiming to improve their stability and functionality. chemimpex.comchemimpex.com This is especially beneficial for creating enzymes with enhanced catalytic properties or for engineering proteins that can withstand harsher conditions than their natural counterparts. netascientific.comchemimpex.com

The ability to modify protein structures to enhance stability is a cornerstone of creating advanced biomaterials. chemimpex.com Peptides and proteins engineered with this compound could form the basis of new hydrogels, films, or scaffolds with tailored mechanical and biochemical properties for applications in tissue engineering and regenerative medicine. Another niche application being explored is its potential use as a growth regulator in plants, which could lead to agricultural materials that promote crop yield and resilience. chemimpex.com

Integration with Artificial Intelligence and Machine Learning in Drug Design

The process of drug discovery is notoriously long and expensive. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. pitt.edumdpi.com While direct studies linking AI to this compound are not yet prevalent, the application of these computational methods to peptide-based drug design is a significant area of future research.

AI and ML algorithms can be used for de novo drug design, generating novel chemical structures with desired properties. mdpi.com In the context of this compound, generative models could design new peptide sequences incorporating this amino acid to optimize for target specificity and enhanced stability. pitt.edu Machine learning models, such as those used in quantitative structure-activity relationship (QSAR) studies, can predict the biological activity and pharmacokinetic properties of peptides containing this compound. nih.govresearchgate.net This allows for large-scale virtual screening of compound libraries, prioritizing the most promising candidates for synthesis and testing, thereby saving considerable time and resources. nih.govpitt.edu The integration of AI promises to revolutionize how novel therapeutics based on modified amino acids like this compound are discovered and developed. mdpi.com

Table 2: Potential AI/ML Applications in this compound Research

| AI/ML Application | Description | Potential Impact on this compound Research |

| Generative Models | Algorithms (e.g., GANs, RNNs) that create new molecular structures. pitt.edu | De novo design of novel peptides containing this compound with optimized therapeutic properties. |

| Virtual Screening | Computational screening of large libraries of compounds to identify potential hits. pitt.edu | Rapidly identify promising peptide sequences incorporating this compound for specific biological targets. |

| Property Prediction (QSAR) | ML models that predict properties like activity, toxicity, and metabolism (ADMET) from chemical structure. nih.gov | Forecast the efficacy and safety profile of this compound-containing peptides before synthesis. |

| Network Pharmacology | Systems-level analysis of drug-target interactions. pitt.edu | Elucidate the complex biological mechanisms of action for therapeutics derived from this compound. |

Q & A

Basic Research Questions

Q. What established laboratory methods are used for synthesizing N-Methyl-L-isoleucine, and how are reaction conditions optimized?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include protecting the α-amino group (e.g., with Boc or Fmoc groups) and methylating the isoleucine side chain using methyl iodide or dimethyl sulfate. Reaction optimization involves adjusting solvent polarity (e.g., DMF or dichloromethane), temperature (0–25°C), and coupling agents (e.g., HBTU or DCC) to minimize racemization and improve yields. Post-synthesis, deprotection with TFA or piperidine is critical . Characterization via HPLC and mass spectrometry ensures purity (>95%) and correct molecular weight confirmation.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying methyl group incorporation and stereochemistry. For example, the methyl resonance in ¹H NMR appears as a singlet at ~1.0–1.2 ppm. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. X-ray crystallography resolves absolute configuration, while reverse-phase HPLC with UV detection (210–220 nm) assesses purity. Cross-referencing data with NIST-standardized libraries ensures consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood with HEPA filters. Store the compound in airtight containers at 2–8°C, away from oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed chemical waste facilities. Documented protocols from regulatory frameworks (e.g., NIH guidelines) should guide institutional safety practices .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during this compound incorporation into peptide chains?

- Methodological Answer : Low coupling efficiency often stems from steric hindrance at the N-methylated site. Strategies include:

- Using stronger coupling agents (e.g., HATU instead of HOBt/DIC).

- Extending reaction times (24–48 hours) and increasing reagent equivalents (2–3×).

- Employing microwave-assisted synthesis to enhance kinetics.

- Validating stepwise coupling via Kaiser test or FT-IR monitoring for free amine detection .

Q. How should conflicting thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?

- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or calibration errors. Researchers should:

- Replicate measurements using differential scanning calorimetry (DSC) and combustion calorimetry.

- Compare results with NIST-certified data or computational predictions (e.g., Gaussian-based DFT calculations).

- Publish raw datasets with detailed experimental conditions (solvent, heating rate) to enable meta-analyses .

Q. What computational approaches predict the conformational impact of this compound in peptide substrates?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model backbone rigidity and side-chain interactions. Key parameters:

- Force fields (CHARMM36) modified for methylated residues.

- Free-energy perturbation (FEP) to assess binding affinity changes in enzymatic assays.

- Docking studies (AutoDock Vina) to evaluate steric clashes in active sites. Validate predictions with circular dichroism (CD) spectroscopy or cryo-EM .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Follow the NIH guidelines for experimental reporting:

- Document synthetic routes, purification steps, and characterization data (e.g., NMR shifts, HPLC traces).

- Share raw spectra and chromatograms in supplementary materials.

- Use internal standards (e.g., deuterated solvents for NMR) and inter-laboratory validation.

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public archiving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。